Cas no 320-31-0 (4-Bromo-2-(trifluoromethyl)benzoic acid)
4-Bromo-2-(trifluoromethyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-2-(trifluoromethyl)benzoic acid
- Benzoic acid,4-bromo-2-(trifluoromethyl)-
- 2-trifluoromethyl-4 bromobenzoic acid
- 4-Brom-2-trifluormethyl-benzoesaeure
- 4-Bromo-2-trifluoromethylbenzoic acid
- Benzoic acid,4-bromo-2-(trifluoromethyl)
- 2-Trifluoromethyl-4-bromobenzoic acid
- 4-Bromo-2-(Trifluoromethyl) Benzoic Acid 2-(Trifluoromethyl)-4-Bromo Benzoic Acid
- 2-Bromo-2-trifluoromethyl benzoic acid
- 5-Bromo-2-carboxybenzotrifluoride
- 2-TRIFLUOROMETHYL-4-BROMOBENZOIC ACID(RS20008676)
- 4-Bromo-2-(trifluoromethyl)\nbenzoic acid
- 4-Bromo-2-(trifluoromethyl)benzoic Acid >
- Benzoic acid, 4-bromo-2-(trifluoromethyl)-
- PB42536
- CS-W008305
- 4-Bromo-2-(Trifluoromethyl)BenzoicAcid
- AKOS005063591
- BCP32335
- AM61454
- 320-31-0
- MFCD07787468
- DTXSID70648655
- J-514595
- SY021386
- 2-Trifluoromethyl-4-bromobenzoic acid;Benzoic acid, 4-bromo-2-(trifluoromethyl)-
- B4843
- PS-7298
- AC-3924
- 4-Bromo-2-(Trifluoromethyl) Benzoic Acid
- SCHEMBL257339
- 4-Bromo-2-(trifluoromethyl)-benzoic acid
- CL8107
- FT-0648014
- EN300-56066
- 4-Bromo-2-trifluoromethyl benzoic acid
- BBL101735
- DB-032263
- STL555532
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- MDL: MFCD07787468
- Inchi: 1S/C8H4BrF3O2/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H,13,14)
- InChI Key: JXHWAPDBDXPBEQ-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C(=O)O)=C(C(F)(F)F)C=1
Computed Properties
- Exact Mass: 267.93500
- Monoisotopic Mass: 267.935
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.3A^2
- XLogP3: 3
Experimental Properties
- Density: 1.773
- Melting Point: 121.0 to 125.0 deg-C
- Boiling Point: 275.2°C at 760 mmHg
- Flash Point: 120.2°C
- Refractive Index: 1.516
- PSA: 37.30000
- LogP: 3.16610
4-Bromo-2-(trifluoromethyl)benzoic acid Security Information
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Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Storage Condition:Sealed in dry,Room Temperature
4-Bromo-2-(trifluoromethyl)benzoic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Bromo-2-(trifluoromethyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803590-100g |
4-Bromo-2-(trifluoromethyl)benzoic acid |
320-31-0 | 98% | 100g |
¥1,494.00 | 2022-11-27 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4843-5g |
4-Bromo-2-(trifluoromethyl)benzoic acid |
320-31-0 | 98.0%(GC&T) | 5g |
¥1190.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4843-1g |
4-Bromo-2-(trifluoromethyl)benzoic acid |
320-31-0 | 98.0%(GC&T) | 1g |
¥350.0 | 2022-06-10 | |
| Matrix Scientific | 072811-1g |
4-Bromo-2-(trifluoromethyl)benzoic acid, 95+% |
320-31-0 | 95+% | 1g |
$20.00 | 2023-09-10 | |
| Matrix Scientific | 072811-25g |
4-Bromo-2-(trifluoromethyl)benzoic acid, 95+% |
320-31-0 | 95+% | 25g |
$195.00 | 2023-09-10 | |
| Matrix Scientific | 072811-5g |
4-Bromo-2-(trifluoromethyl)benzoic acid, 95+% |
320-31-0 | 95+% | 5g |
$59.00 | 2023-09-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TM999-5g |
4-Bromo-2-(trifluoromethyl)benzoic acid |
320-31-0 | 97% | 5g |
173.0CNY | 2021-08-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TM999-250mg |
4-Bromo-2-(trifluoromethyl)benzoic acid |
320-31-0 | 97% | 250mg |
84CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TM999-1g |
4-Bromo-2-(trifluoromethyl)benzoic acid |
320-31-0 | 97% | 1g |
62.0CNY | 2021-08-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TM999-100mg |
4-Bromo-2-(trifluoromethyl)benzoic acid |
320-31-0 | 97% | 100mg |
50CNY | 2021-05-08 |
4-Bromo-2-(trifluoromethyl)benzoic acid Suppliers
4-Bromo-2-(trifluoromethyl)benzoic acid Related Literature
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1. Dalton communications. Rapid characterisation of rhodium dihydrides by nuclear magnetic resonance spectroscopy using indirect two-dimensional methods and para-hydrogenSimon B. Duckett,Graham K. Barlow,Martin G. Partridge,Barbara A. Messerle J. Chem. Soc. Dalton Trans. 1995 3427
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2. The stabilities of Meisenheimer complexes. Part 18. Proton transfer and σ-complex formation in the reactions of N-substituted 2,4,6-trinitroanilines (picramides) with sodium methoxide in methanolMichael R. Crampton,Brenda Gibson J. Chem. Soc. Perkin Trans. 2 1980 752
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3. Synthesis, characterization, luminescence properties, and electrochemical behaviour of ruthenium(II) complexes with two new bi- and tri-dentate 2-pyridylquinoline ligandsSebastiano Campagna,Antonino Mamo,John K. Stille J. Chem. Soc. Dalton Trans. 1991 2545
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John Davies,Chong M. Du J. Anal. At. Spectrom. 1988 3 433
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5. Analysis of radiolysis products of aqueous uracil + N2O solutionsKhondoker M. Idris Ali,George Scholes J. Chem. Soc. Faraday Trans. 1 1980 76 449
Additional information on 4-Bromo-2-(trifluoromethyl)benzoic acid
Introduction to 4-Bromo-2-(trifluoromethyl)benzoic acid (CAS No. 320-31-0)
4-Bromo-2-(trifluoromethyl)benzoic acid, identified by its Chemical Abstracts Service (CAS) number 320-31-0, is a significant compound in the realm of pharmaceutical and agrochemical research. This benzoic acid derivative features both bromine and trifluoromethyl substituents, which endow it with unique chemical properties and make it a valuable intermediate in synthetic chemistry. The presence of these functional groups enhances its reactivity, enabling diverse applications in drug discovery and material science.
The molecular structure of 4-Bromo-2-(trifluoromethyl)benzoic acid consists of a benzene ring substituted at the 4-position with a bromine atom and at the 2-position with a trifluoromethyl group. This arrangement imparts both electron-withdrawing and electron-donating effects, influencing its interactions with biological targets. The compound’s solubility profile, stability under various conditions, and ease of functionalization make it a preferred choice for medicinal chemists seeking to develop novel molecules.
In recent years, 4-Bromo-2-(trifluoromethyl)benzoic acid has garnered attention for its role in the synthesis of bioactive compounds. Researchers have leveraged its structural features to create inhibitors targeting various disease pathways. For instance, studies have demonstrated its utility in developing small-molecule modulators of enzyme activity, particularly those involved in metabolic disorders and inflammatory responses. The trifluoromethyl group, in particular, is known to improve metabolic stability and binding affinity, making it a cornerstone in structure-activity relationship (SAR) studies.
One notable application of 4-Bromo-2-(trifluoromethyl)benzoic acid is in the synthesis of kinase inhibitors. Kinases play a pivotal role in signal transduction pathways, and their dysregulation is implicated in numerous cancers and inflammatory diseases. By incorporating this compound into drug candidates, researchers aim to disrupt aberrant signaling networks. Preliminary studies have shown promising results in vitro, where derivatives of 4-Bromo-2-(trifluoromethyl)benzoic acid exhibit potent inhibitory effects on specific kinases with high selectivity.
The agrochemical industry has also benefited from the use of 4-Bromo-2-(trifluoromethyl)benzoic acid as a building block for developing novel pesticides and herbicides. The bromine substituent enhances the compound’s reactivity toward various coupling reactions, allowing for the creation of complex molecules with enhanced efficacy against pests while maintaining environmental safety profiles. Recent advancements in green chemistry have prompted researchers to explore sustainable synthetic routes for producing 4-Bromo-2-(trifluoromethyl)benzoic acid, ensuring that its industrial applications align with eco-friendly practices.
From a synthetic chemistry perspective, 4-Bromo-2-(trifluoromethyl)benzoic acid serves as a versatile intermediate for constructing more intricate molecular architectures. Its compatibility with palladium-catalyzed cross-coupling reactions makes it an excellent precursor for generating biaryl compounds, which are prevalent in many pharmacologically active agents. Furthermore, the carboxylic acid functionality allows for further derivatization via esterification or amidation, expanding its utility in library synthesis efforts.
The pharmacokinetic properties of derivatives derived from 4-Bromo-2-(trifluoromethyl)benzoic acid have been extensively studied to optimize bioavailability and therapeutic efficacy. Computational modeling techniques have been employed to predict how structural modifications influence absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). These insights have guided the design of next-generation compounds that exhibit improved pharmacological profiles while minimizing off-target effects.
In conclusion,4-Bromo-2-(trifluoromethyl)benzoic acid (CAS No. 320-31-0) is a multifaceted compound with broad applications across pharmaceuticals and agrochemicals. Its unique structural features enable diverse synthetic transformations, making it indispensable for drug discovery initiatives aimed at addressing unmet medical needs. As research continues to uncover new therapeutic targets and sustainable methodologies,4-Bromo-2-(trifluoromethyl)benzoic acid will undoubtedly remain at the forefront of molecular innovation.
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